molecular formula C18H24N2O6 B3029289 Meptyldinocap CAS No. 6119-92-2

Meptyldinocap

Cat. No.: B3029289
CAS No.: 6119-92-2
M. Wt: 364.4 g/mol
InChI Key: NIOPZPCMRQGZCE-UHFFFAOYSA-N
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Properties

IUPAC Name

(2,4-dinitro-6-octan-2-ylphenyl) but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
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InChI

InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
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InChI Key

NIOPZPCMRQGZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
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Canonical SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
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Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name DINOCAP
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Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
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DSSTOX Substance ID

DTXSID7021732
Record name 2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate
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Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Dinocap is a dark oily liquid. Nearly insoluble in water. Used as a fungicide and acaricide., Dark, reddish-brown liquid; [EXTOXNET], DARK BROWN LIQUID.
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Boiling Point

138-140 °C (0.05 mm Hg), at 0.007kPa: 138-140 °C
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 518-9
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Solubility

Sparingly soluble in water. Soluble in most organic solvents., Soluble in most organic solvents (e.g., acetone, methanol, heptane)., Water solubility = 4 mg/l @ 25 °C, Solubility in water: none
Details Wauchope RD et al; Rev Environ Contam Toxicol 123: 1-36 (1991)
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Density

1.10 g/cu cm @ 20 °C, Relative density (water = 1): 1.10
Details Tomlin C; The Pesticide Manual, 10th ed, Crop Protection Publications p. 359 (1994)
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Vapor Pressure

0.00000004 [mmHg], Vapor pressure = 5.3 nPa (4.0X10-8 mm Hg) @ 20 °C; 75 nPa (5.6X10-10 mm Hg) @ 25 °C, 4.0X10-8 mm Hg @ 20-25 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

/Dinitrophenols/ ... are uncouplers of oxidative phosphorylation & incr the oxidative metabolism & heat production in the body. /Dinitrophenols/, Dinitro compounds stimulate tissue respiration while at the same time impairing adenosine triphosphate (ATP) synthesis. This uncoupling of oxidative phosphorylation results in the conversion of energy into heat rather than its storage in the high-energy phosphate bond of ATP. This hyperthermia-inducing effect of dinitro compounds means that their toxicity, which is greater at high temperature, is markedly influenced by environmental factors. /Dinitro compounds/
Details Humphreys, D.J. Veterinary Toxicology. 3rd ed. London, England: Bailliere Tindell, 1988., p. 136
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Impurities

TECHNICAL MATERIAL CONTAINS ... 10% OF OTHER NITROPHENOLS, CHIEFLY, 2,4-DINITRO-6-(1-METHYL-N-HEPTYL)PHENOL.
Details Hayes, Wayland J., Jr. Pesticides Studied in Man. Baltimore/London: Williams and Wilkins, 1982., p. 471
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Color/Form

Dark brown liquid

CAS No.

39300-45-3, 6119-92-2
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Record name 2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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